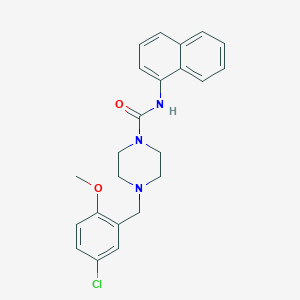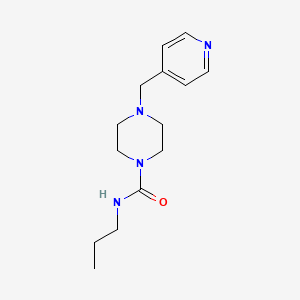
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide
説明
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have promising effects in the treatment of several neurological disorders. In
科学的研究の応用
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction. In addition, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
作用機序
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysregulation of this system has been implicated in several neurological disorders. By blocking the dopamine D3 receptor, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide reduces the activity of the mesolimbic system, which may contribute to its therapeutic effects in drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on the mesolimbic system, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
実験室実験の利点と制限
One of the major advantages of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is its well-established synthesis method, which allows for easy replication by research groups. In addition, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been extensively studied in animal models, which has provided valuable insights into its potential therapeutic applications. However, one of the limitations of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is its selectivity for the dopamine D3 receptor, which may limit its potential therapeutic applications in certain neurological disorders.
将来の方向性
There are several future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide. One potential direction is the development of more selective dopamine D3 receptor antagonists, which may have improved therapeutic efficacy. Another potential direction is the investigation of the long-term effects of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide on neurotransmitter systems and behavior. Finally, the potential therapeutic applications of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide in other neurological disorders, such as depression and anxiety, warrant further investigation.
Conclusion:
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in several neurological disorders. The synthesis method of 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has been well-established, and its mechanism of action involves the selective antagonism of the dopamine D3 receptor. 4-(5-chloro-2-methoxybenzyl)-N-1-naphthyl-1-piperazinecarboxamide has several biochemical and physiological effects in animal models, and its potential therapeutic applications warrant further investigation.
特性
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-naphthalen-1-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-29-22-10-9-19(24)15-18(22)16-26-11-13-27(14-12-26)23(28)25-21-8-4-6-17-5-2-3-7-20(17)21/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOQKUZUIHPJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285051.png)
![N-[3-(methylthio)phenyl]-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4285057.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285061.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285084.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285124.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)

![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)